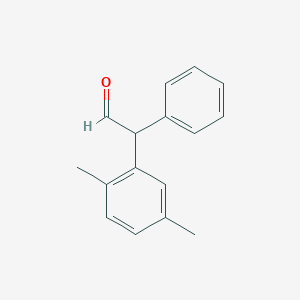

2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde

Description

2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde is an aromatic aldehyde featuring a 2,5-dimethylphenyl group and a phenyl moiety attached to an acetaldehyde backbone. The compound’s reactivity and applications are influenced by the electron-donating methyl groups at the 2- and 5-positions of the phenyl ring, as well as the aldehyde functional group, which is prone to oxidation and nucleophilic addition reactions.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)16(11-17)14-6-4-3-5-7-14/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYHSGHCUCIZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde typically involves the following steps:

Benzene Derivatives: Starting with benzene derivatives, the compound undergoes a series of reactions to introduce the 2,5-dimethylphenyl group.

Aldehyde Formation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or PCC.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: 2-(2,5-Dimethylphenyl)-2-phenylacetic acid.

Reduction: 2-(2,5-Dimethylphenyl)-2-phenylethanol.

Substitution: Nitro derivatives or sulfonated products.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde exerts its effects involves its interaction with molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in biomolecules, leading to various biological activities. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Substituents on aromatic rings significantly alter chemical behavior. Key comparisons include:

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Substituents : 2,5-dimethylphenyl.

- Functional Group : Carboxamide.

- Key Properties : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to electron-donating methyl groups enhancing lipophilicity and stabilizing interactions with photosystem II .

- Comparison : The shared 2,5-dimethylphenyl group suggests similar lipophilicity to the acetaldehyde derivative. However, the carboxamide’s PET inhibition is attributed to its planar structure and hydrogen-bonding capacity, which the aldehyde lacks.

2-(2,5-Dimethylphenyl)-2-hydroxyacetic Acid

- Substituents : 2,5-dimethylphenyl.

- Functional Group : Hydroxyacetic acid.

- Key Properties : Lower reactivity compared to aldehydes; used in synthesis but lacks the aldehyde’s electrophilic character .

- Comparison : The hydroxyl and carboxyl groups increase polarity, reducing membrane permeability compared to the acetaldehyde.

Methyl 2-amino-2-(2,5-difluorophenyl)acetate Hydrochloride

- Substituents : 2,5-difluorophenyl.

- Functional Group : Ester (hydrochloride salt).

- Comparison : Fluorine substituents contrast with methyl groups in the target compound, leading to divergent electronic and steric effects.

Functional Group Influence

| Compound | Functional Group | Reactivity Profile | Applications |

|---|---|---|---|

| 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde | Aldehyde | High electrophilicity; prone to oxidation | Synthesis of fragrances, pharmaceuticals |

| N-(2,5-Dimethylphenyl)-carboxamide | Carboxamide | Hydrogen-bond donor/acceptors; moderate reactivity | Herbicides, PET inhibitors |

| 2-(2,5-Dimethylphenyl)-hydroxyacetic Acid | Hydroxyacetic acid | Acid-catalyzed reactions; esterification | Polymer precursors, chelating agents |

- Aldehydes vs. Carboxamides : Aldehydes are more reactive but less stable than carboxamides, which exhibit stronger intermolecular interactions.

- Aldehydes vs. Esters : Esters (e.g., methyl 2-phenylacetoacetate, ) are hydrolytically stable but lack the aldehyde’s versatility in condensation reactions.

Lipophilicity and Solubility

The 2,5-dimethylphenyl group enhances lipophilicity compared to unsubstituted or electron-withdrawing substituents (e.g., fluorine):

| Compound | logP (Estimated) | Solubility in Water |

|---|---|---|

| 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde | ~3.5 | Low |

| N-(2,5-Difluorophenyl)-carboxamide | ~2.8 | Moderate |

| 2-(2,5-Dimethylphenyl)-hydroxyacetic Acid | ~1.9 | High |

Research Findings and Implications

- PET Inhibition : The 2,5-dimethylphenyl group in carboxamides enhances PET inhibition due to optimal lipophilicity and steric compatibility with photosystem II . This suggests that the acetaldehyde derivative, if tested, might exhibit weaker activity due to the absence of hydrogen-bonding motifs.

- Synthetic Utility : Aldehydes are pivotal in synthesizing Schiff bases and heterocycles. The 2,5-dimethylphenyl group’s steric bulk may hinder some reactions but improve selectivity in others.

- Safety Considerations : Hydroxyacetic acid derivatives () require careful handling due to corrosivity, while aldehydes may pose inhalation risks (e.g., irritancy) .

Biological Activity

2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde can be represented as follows:

This compound features a phenylacetaldehyde backbone with two methyl groups on the ortho position of one of the phenyl rings.

Anticancer Properties

Research indicates that 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated an IC50 value of approximately 25 μM against MDA-MB-231 breast cancer cells, indicating effective inhibition of cell growth and induction of apoptosis .

- Mechanism of Action : The compound's anticancer effects are attributed to its ability to block matrix metalloproteinase (MMP) activity, particularly MMP-9, which is crucial in tumor invasion and metastasis . The inhibition of MMP activity correlates with reduced invasive capabilities of cancer cells.

Neuropharmacological Effects

Studies have also investigated the neuropharmacological effects of related compounds that share structural similarities with 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde. For example:

- Serotonin Receptor Agonism : Compounds structurally similar to 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde have been shown to act as agonists at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in treating mood disorders . These compounds exhibited high selectivity for serotonin receptors without significant activity at other neurotransmitter systems.

Case Study 1: Inhibition of MMP Activity

In a study evaluating the biological activity of various phenylacetaldehyde derivatives, it was found that 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde significantly inhibited MMP-9 activity in a dose-dependent manner. The results illustrated a nearly complete abrogation of MMP-9 activity at concentrations around 50 μM . This finding supports the compound's potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

| Biological Activity | IC50 Value (μM) | Mechanism |

|---|---|---|

| Inhibition of MDA-MB-231 | 25 | MMP-9 inhibition |

| Antidepressant Activity | Varies | Serotonin receptor agonism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.